Mmp-9-IN-6

Description

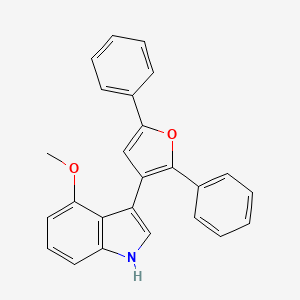

Structure

3D Structure

Properties

Molecular Formula |

C25H19NO2 |

|---|---|

Molecular Weight |

365.4 g/mol |

IUPAC Name |

3-(2,5-diphenylfuran-3-yl)-4-methoxy-1H-indole |

InChI |

InChI=1S/C25H19NO2/c1-27-22-14-8-13-21-24(22)20(16-26-21)19-15-23(17-9-4-2-5-10-17)28-25(19)18-11-6-3-7-12-18/h2-16,26H,1H3 |

InChI Key |

YEIMVHHFMFOHPQ-UHFFFAOYSA-N |

Canonical SMILES |

COC1=CC=CC2=C1C(=CN2)C3=C(OC(=C3)C4=CC=CC=C4)C5=CC=CC=C5 |

Origin of Product |

United States |

Foundational & Exploratory

No Public Data Available for MMP-9-IN-6

Following a comprehensive search of publicly available scientific literature, databases, and other resources, no specific information was found for a compound designated "MMP-9-IN-6." This suggests that "this compound" may be an internal development codename, a compound that has not yet been publicly disclosed, or an incorrect identifier.

The lack of public data prevents the creation of an in-depth technical guide on its mechanism of action, as no quantitative data, experimental protocols, or specific signaling pathways associated with this compound could be retrieved and analyzed.

For researchers, scientists, and drug development professionals interested in the inhibition of Matrix Metalloproteinase-9 (MMP-9), a wealth of information exists on other selective and broad-spectrum MMP-9 inhibitors. Research in this area is active, with numerous compounds being investigated in preclinical and clinical studies for a variety of therapeutic applications, including oncology, neuroinflammatory disorders, and cardiovascular diseases.

General mechanisms of action for MMP-9 inhibitors typically involve binding to the active site of the enzyme, often through chelation of the catalytic zinc ion, thereby preventing the cleavage of extracellular matrix proteins and other substrates. The signaling pathways affected by MMP-9 inhibition are diverse and context-dependent, but often involve modulation of pathways related to cell migration, invasion, inflammation, and angiogenesis.

Should "this compound" be a synonym for a publicly known compound or if data becomes available in the future, a detailed technical guide could be compiled. We recommend consulting internal documentation or the original source of the "this compound" designation for further clarification.

The Discovery and Synthesis of a Novel Allosteric MMP-9 Inhibitor: A Technical Guide

This guide provides a comprehensive overview of the discovery, synthesis, and characterization of a potent and selective inhibitor of Matrix Metalloproteinase-9 (MMP-9), a key enzyme implicated in various pathological processes, including cancer metastasis and neurodegenerative diseases. For the purpose of this guide, we will focus on a representative allosteric inhibitor, JNJ0966, which targets the activation of the MMP-9 zymogen, a novel approach to achieving selectivity.

Introduction: The Role of MMP-9 in Disease

Matrix Metalloproteinase-9 (MMP-9), also known as gelatinase B, is a zinc-dependent endopeptidase that plays a crucial role in the degradation of extracellular matrix (ECM) components. Under physiological conditions, MMP-9 is involved in processes such as tissue remodeling, wound healing, and immune cell migration. However, its overexpression is strongly associated with numerous diseases, including cancer, fibrosis, and inflammatory disorders. In cancer, MMP-9 facilitates tumor invasion and metastasis by breaking down the basement membrane, a key barrier to cell dissemination. This has made MMP-9 an attractive target for therapeutic intervention.

The development of MMP inhibitors has been challenging due to the high degree of structural similarity across the MMP family, leading to a lack of selectivity and off-target effects in clinical trials. This has spurred the search for novel inhibitory mechanisms that can provide improved selectivity.

The Discovery of JNJ0966: An Allosteric Approach

JNJ0966 is a highly selective inhibitor of MMP-9 that functions through a novel allosteric mechanism. Instead of targeting the conserved catalytic domain, JNJ0966 binds to a structural pocket near the zymogen cleavage site of pro-MMP-9 (the inactive precursor). This binding event prevents the conversion of pro-MMP-9 into its catalytically active form. This unique mechanism of action provides a basis for its high selectivity over other MMPs.

The discovery of JNJ0966 was the result of a high-throughput screening campaign utilizing the ThermoFluor® platform to identify compounds that bind to and stabilize the pro-MMP-9 protein.

Quantitative Data for JNJ0966

The following table summarizes the key quantitative data for the activity of JNJ0966.

| Parameter | Value | Method | Target |

| Binding Affinity (KD) | 5.0 μM | ThermoFluor® | Human pro-MMP-9 |

| Inhibition of pro-MMP-9 Activation | Potent (specific IC50 not publicly detailed) | Biochemical Assays | pro-MMP-9 |

| Catalytic Activity Inhibition | No effect | Enzymatic Assays | Active MMP-1, -2, -3, -9, -14 |

| pro-MMP-2 Activation Inhibition | No effect | Biochemical Assays | pro-MMP-2 |

Experimental Protocols

This section details the methodologies for the key experiments involved in the discovery and characterization of JNJ0966.

Synthesis of JNJ0966

The synthesis of JNJ0966 and its analogs can be achieved through a multi-step synthetic route. The following is a representative protocol based on common organic synthesis techniques for similar heterocyclic compounds.

Step 1: Synthesis of the Core Scaffold

A suitable starting material, such as a substituted aminopyrazole, is reacted with a derivative of pyrimidine in the presence of a palladium catalyst (e.g., Pd(OAc)2) and a phosphine ligand (e.g., Xantphos) in an appropriate solvent like dioxane. The reaction is heated to reflux for several hours.

Step 2: Functionalization of the Scaffold

The product from Step 1 is then subjected to a series of reactions to introduce the desired functional groups. This may involve N-alkylation with a suitable alkyl halide in the presence of a base like cesium carbonate in a solvent such as DMF.

Step 3: Final Product Formation

The final step typically involves the deprotection of any protecting groups used during the synthesis. This can be achieved by treating the intermediate with an acid, such as trifluoroacetic acid (TFA), in a solvent like dichloromethane (DCM). The final product is then purified using techniques like column chromatography or preparative HPLC.

ThermoFluor® Assay for Binding Affinity

The ThermoFluor® assay is a thermal shift assay used to measure the binding of a ligand to a protein. The binding of a ligand typically increases the thermal stability of the protein, resulting in a higher melting temperature (Tm).

-

Protein Preparation: Recombinant human pro-MMP-9 is purified and diluted to a final concentration of 2 μM in a suitable buffer (e.g., 50 mM HEPES, pH 7.5, 150 mM NaCl).

-

Compound Preparation: JNJ0966 is serially diluted in DMSO to create a range of concentrations.

-

Assay Plate Preparation: In a 384-well plate, the protein solution is mixed with a fluorescent dye (e.g., SYPRO Orange) that binds to hydrophobic regions of unfolded proteins. The test compound is then added to the wells.

-

Thermal Denaturation: The plate is placed in a real-time PCR instrument, and the temperature is gradually increased.

-

Data Analysis: The fluorescence intensity is monitored as a function of temperature. The melting temperature (Tm) is determined for each concentration of the compound. The change in Tm is then used to calculate the dissociation constant (KD).

FRET-based Assay for Catalytic Activity

A Förster Resonance Energy Transfer (FRET)-based assay is used to measure the catalytic activity of active MMPs. A peptide substrate containing a FRET pair (a fluorophore and a quencher) is used. Cleavage of the substrate by the MMP separates the FRET pair, resulting in an increase in fluorescence.

-

Enzyme and Substrate Preparation: Active MMP-9 and a fluorescently labeled peptide substrate are diluted in an appropriate assay buffer.

-

Inhibitor Preparation: The test compound is prepared in a series of dilutions.

-

Assay Procedure: The active MMP-9 is pre-incubated with the test compound for a specified period. The reaction is initiated by adding the FRET substrate.

-

Fluorescence Measurement: The increase in fluorescence is measured over time using a microplate reader.

-

Data Analysis: The initial reaction rates are calculated, and the IC50 value (the concentration of inhibitor required to reduce enzyme activity by 50%) is determined.

Gelatin Zymography

Gelatin zymography is an electrophoretic technique used to detect the activity of gelatinases like MMP-9.

-

Sample Preparation: Samples containing MMP-9 are mixed with a non-reducing sample buffer.

-

Electrophoresis: The samples are run on a polyacrylamide gel that has been co-polymerized with gelatin.

-

Enzyme Renaturation: After electrophoresis, the gel is washed with a non-ionic detergent (e.g., Triton X-100) to remove SDS and allow the enzyme to renature.

-

Enzyme Incubation: The gel is incubated in a developing buffer containing calcium and zinc ions, which are necessary for MMP activity.

-

Staining and Destaining: The gel is stained with Coomassie Brilliant Blue and then destained. Areas of gelatin degradation by MMP-9 will appear as clear bands against a blue background.

Visualizations: Signaling Pathways and Experimental Workflows

MMP-9 Signaling Pathway in Cancer Progression

Caption: Simplified MMP-9 signaling pathway in cancer.

High-Throughput Screening Workflow for MMP-9 Inhibitors

Caption: A typical workflow for high-throughput screening of MMP-9 inhibitors.

Synthesis Route for a JNJ0966 Analog

Caption: A generalized synthetic route for a JNJ0966 analog.

Mmp-9-IN-6 enzyme kinetics and inhibition constant (Ki)

An In-Depth Technical Guide to the Enzyme Kinetics of MMP-9-IN-6

This technical guide provides a comprehensive overview of the enzyme kinetics of this compound, a known inhibitor of Matrix Metalloproteinase-9 (MMP-9). It is intended for researchers, scientists, and drug development professionals engaged in the study of MMP-9 and its inhibitors. This document details the available inhibition data, outlines standard experimental protocols for kinetic analysis, and illustrates key workflows and concepts using diagrammatic representations.

Introduction to MMP-9 and this compound

Matrix Metalloproteinase-9 (MMP-9), also known as gelatinase B, is a zinc-dependent endopeptidase that plays a critical role in the degradation of extracellular matrix (ECM) components, particularly type IV collagen, a major component of the basement membrane. The enzymatic activity of MMP-9 is implicated in numerous physiological processes, including tissue remodeling, angiogenesis, and immune cell migration. However, its dysregulation and overexpression are strongly associated with various pathological conditions such as cancer metastasis, chronic inflammation, and cardiovascular diseases. This makes MMP-9 a significant therapeutic target for drug development.

This compound (also referred to as Compound 3g) has been identified as an inhibitor of MMP-9. This guide focuses on the quantitative characterization of its inhibitory activity and the methodologies used to determine its kinetic parameters.

Enzyme Kinetics and Inhibition Data

The potency of an enzyme inhibitor is quantified by parameters such as the half-maximal inhibitory concentration (IC50) and the inhibition constant (Ki). The IC50 value represents the concentration of an inhibitor required to reduce the enzyme's activity by 50% under specific experimental conditions. The Ki, or inhibition constant, is a more absolute measure of the binding affinity between the inhibitor and the enzyme.

Quantitative data for this compound is summarized in the table below.

| Parameter | Value | Compound | Notes |

| IC50 | 50 µM | This compound | Determined against Matrix Metalloproteinase-9 (MMP-9). |

While a specific Ki value for this compound is not explicitly available in the reviewed literature, it can be determined from experimental data. The relationship between IC50 and Ki is dependent on the mechanism of inhibition and the substrate concentration used in the assay.

Mechanism of Inhibition

The precise mechanism of inhibition for this compound (e.g., competitive, non-competitive, uncompetitive) has not been detailed in the available literature. Determining this mechanism is crucial as it defines the nature of the enzyme-inhibitor interaction. This is typically achieved by measuring the inhibitor's effect on the enzyme's kinetic parameters, Km (Michaelis constant) and Vmax (maximum reaction velocity), at varying substrate concentrations.

Below is a diagram illustrating the fundamental types of reversible enzyme inhibition.

Caption: Reversible enzyme inhibition mechanisms.

Experimental Protocol for MMP-9 Inhibition Assay

The determination of IC50 and Ki values for MMP-9 inhibitors is typically performed using a fluorometric enzyme activity assay. A common approach involves a Förster Resonance Energy Transfer (FRET) substrate. In this assay, the cleavage of the FRET substrate by active MMP-9 separates a fluorophore from a quencher, resulting in a measurable increase in fluorescence.

Detailed Methodology

-

Enzyme Activation: Recombinant human pro-MMP-9 (zymogen) is activated to its catalytic form. This is often achieved by incubation with p-aminophenylmercuric acetate (APMA) or trypsin, which proteolytically removes the pro-domain that blocks the active site.

-

Reagent Preparation:

-

Assay Buffer: A buffer containing Tris-HCl, CaCl2, NaCl, and a detergent like Brij-35 is prepared. Calcium and zinc ions are essential for MMP-9 activity and stability.

-

MMP-9 Enzyme: Activated MMP-9 is diluted to a final working concentration in the assay buffer.

-

Inhibitor (this compound): The inhibitor is dissolved in a suitable solvent (e.g., DMSO) to create a stock solution, which is then serially diluted to various concentrations for the assay.

-

FRET Substrate: A FRET-based peptide substrate for MMP-9 is diluted in the assay buffer to a final concentration, often near its Km value.

-

-

Assay Procedure:

-

In a 96-well microplate, varying concentrations of this compound are pre-incubated with the activated MMP-9 enzyme for a defined period (e.g., 30-60 minutes) at a controlled temperature (e.g., 37°C) to allow for inhibitor-enzyme binding.

-

Control wells are included: (a) enzyme control (no inhibitor) and (b) background control (no enzyme).

-

The enzymatic reaction is initiated by adding the FRET substrate to all wells.

-

The increase in fluorescence is monitored kinetically over time using a fluorescence plate reader with appropriate excitation and emission wavelengths (e.g., Ex/Em = 325/393 nm).

-

-

Data Analysis:

-

The initial reaction velocities (rates of fluorescence increase) are calculated from the linear portion of the kinetic curves.

-

The percentage of inhibition for each inhibitor concentration is calculated relative to the enzyme control.

-

The IC50 value is determined by fitting the percent inhibition versus inhibitor concentration data to a four-parameter logistic equation.

-

The following diagram illustrates the general workflow for an MMP-9 inhibition screening assay.

Caption: Workflow for an MMP-9 enzymatic inhibition assay.

Determination of the Inhibition Constant (Ki)

The Ki value is derived from the IC50 value. For a competitive inhibitor, the relationship is defined by the Cheng-Prusoff equation :

Ki = IC50 / (1 + [S]/Km)

Where:

-

[S] is the concentration of the substrate used in the assay.

-

Km is the Michaelis-Menten constant for the substrate with the enzyme.

This equation highlights that the IC50 value is dependent on the experimental conditions (specifically, substrate concentration), whereas the Ki is an intrinsic property of the inhibitor.

For inhibitors that exhibit slow or tight binding, where the inhibitor concentration is comparable to the enzyme concentration, the Morrison equation is often used to directly fit the velocity data and determine an apparent Ki (Kiapp).

The data analysis pipeline from raw kinetic data to the final Ki value is shown below.

Caption: Data analysis pipeline for Ki determination.

Mmp-9-IN-6: A Technical Overview of a Novel 3-Indolyl Furanoid Inhibitor

For Immediate Release

This technical guide provides an in-depth analysis of Mmp-9-IN-6, a novel inhibitor of Matrix Metalloproteinase-9 (MMP-9). The information is tailored for researchers, scientists, and professionals in the field of drug development. This compound, also identified as compound 3g, is a newly synthesized 3-indolyl furanoid derivative of indomethacin.[1] This document summarizes its target specificity, selectivity profile, and the methodologies behind its characterization, based on currently available scientific literature.

Core Compound Data

| Identifier | Value | Reference |

| Compound Name | This compound (Compound 3g) | [2][3][4] |

| Molecular Formula | C25H19NO2 | N/A |

| Molecular Weight | 365.42 | N/A |

| Primary Target | Matrix Metalloproteinase-9 (MMP-9) | [2][3][4] |

| Reported IC50 | 50 μM for MMP-9 | [1][2][3][4][5] |

Target Specificity and Selectivity Profile

This compound has been identified as an inhibitor of MMP-9 with a half-maximal inhibitory concentration (IC50) of 50 μM.[1][2][3][4][5] The primary research indicates that this compound was developed as a selective inhibitor targeting the hemopexin (PEX) domain of MMP-9, which suggests a potential for high specificity over other metalloproteinases. However, at the time of this report, detailed quantitative data on the selectivity of this compound against a broader panel of MMPs (e.g., MMP-1, MMP-2, MMP-3, MMP-7, MMP-13) is not available in the public domain. The originating research highlights its specific action on MMP-9 in the context of preventing nonsteroidal anti-inflammatory drug (NSAID)-induced gastric ulceration.[1]

Experimental Protocols

The following methodologies are based on the available information regarding the characterization of this compound and general protocols for MMP-9 activity assays. The detailed, specific protocols from the primary study by Rudra et al. (2023) are not fully accessible.

In Vitro MMP-9 Inhibition Assay (General Protocol)

A gelatin zymography assay is a standard method to determine the inhibitory activity of compounds against MMP-9.

Materials:

-

Recombinant human MMP-9

-

This compound (Compound 3g) dissolved in a suitable solvent (e.g., DMSO)

-

Gelatin-containing polyacrylamide gels

-

Tris-Glycine SDS Page Buffer

-

Incubation buffer (e.g., 50 mM Tris-HCl, 5 mM CaCl2, 1 µM ZnCl2, pH 7.5)

-

Staining solution (e.g., Coomassie Brilliant Blue R-250)

-

Destaining solution

Procedure:

-

Recombinant human MMP-9 is pre-incubated with varying concentrations of this compound for a specified period at 37°C.

-

The enzyme-inhibitor mixtures are then subjected to electrophoresis on a gelatin-containing polyacrylamide gel under non-reducing conditions.

-

Following electrophoresis, the gel is washed with a Triton X-100 solution to remove SDS and then incubated in the incubation buffer to allow for gelatin digestion by the active MMP-9.

-

The gel is subsequently stained with Coomassie Brilliant Blue R-250 and then destained.

-

Areas of gelatin degradation by MMP-9 will appear as clear bands against a blue background. The intensity of these bands is quantified to determine the extent of inhibition by this compound, from which the IC50 value is calculated.

Signaling Pathway and Mechanism of Action

This compound is reported to prevent NSAID-induced gastric ulceration by inhibiting MMP-9 activity.[1] The proposed mechanism involves the binding of this compound to the catalytic cleft of MMP-9. In the context of gastric ulcers, MMP-9 is a key player in the degradation of the extracellular matrix (ECM), which can be upregulated by inflammatory responses. By inhibiting MMP-9, this compound helps to maintain the integrity of the gastric mucosal layer.

Below is a diagram illustrating the proposed signaling pathway and the inhibitory action of this compound.

Experimental Workflow for Inhibitor Characterization

The general workflow for characterizing a novel MMP inhibitor like this compound is depicted in the following diagram.

References

Mmp-9-IN-6 and Its Effects on Extracellular Matrix Degradation: A Technical Guide

Disclaimer: Information regarding a specific compound designated "Mmp-9-IN-6" is not publicly available in the reviewed scientific literature. This guide provides a comprehensive overview of the role of Matrix Metalloproteinase-9 (MMP-9) in extracellular matrix (ECM) degradation and the general effects of its inhibitors, which would be analogous to the expected action of a compound like this compound.

Introduction

Matrix Metalloproteinase-9 (MMP-9), also known as gelatinase B, is a zinc-dependent endopeptidase that plays a critical role in the remodeling of the extracellular matrix (ECM).[1][2] The ECM provides structural support to cells and tissues and is involved in various physiological processes, including development, wound healing, and angiogenesis.[1] Dysregulation of MMP-9 activity is implicated in numerous pathological conditions, such as cancer metastasis, arthritis, and cardiovascular diseases, primarily due to excessive degradation of ECM components.[1][2] MMP-9's primary substrates include gelatin, elastin, and type IV and V collagens, which are major components of the basement membrane.[1] Consequently, inhibitors of MMP-9 are of significant interest in drug development for these conditions.

The Role of MMP-9 in Extracellular Matrix Degradation

MMP-9 is synthesized as an inactive proenzyme (pro-MMP-9) and is activated by proteolytic cleavage of its pro-domain. Once activated, MMP-9 degrades various components of the ECM. This degradation is a key step in processes that require tissue remodeling. For instance, in cancer, the breakdown of the basement membrane by MMP-9 allows tumor cells to invade surrounding tissues and metastasize.[1]

Quantitative Data on MMP-9 Inhibitors

The potency of MMP-9 inhibitors is typically quantified by their half-maximal inhibitory concentration (IC50) or their dissociation constant (KD). Lower values indicate higher potency. The following table summarizes the inhibitory activities of several known MMP-9 inhibitors.

| Inhibitor | IC50/KD | Cell Line/Assay Condition | Reference |

| Ilomastat (GM6001) | IC50: 0.5 nM | Broad spectrum MMP inhibitor | [3] |

| SB-3CT | Ki: 600 nM | Highly selective for gelatinases | [3] |

| Prinomastat (AG3340) | IC50: 5.0 nM | Broad spectrum MMP inhibitor | [3] |

| ARP-100 | IC50: 0.2 µM | Selective for MMP-9 over some other MMPs | [3] |

| Luteolin 7-O-glucuronide | IC50: 11.42 µM | Natural product inhibitor | [3] |

| Apigenin-7-glucuronide | IC50: 17.52 µM | Natural product inhibitor | [3] |

| MMP-9-IN-12 | IC50: 6.57 µM | Synthetic inhibitor | [3] |

| Laetanine 9 | KD: 21.6 µM | Natural product inhibitor targeting the hemopexin domain | [4] |

| Genkwanin 10 | KD: 0.614 µM | Natural product inhibitor targeting the hemopexin domain | [4] |

| Compound 26 | IC50: 26.94 µM | Natural product inhibitor | [1] |

Experimental Protocols

Several experimental methods are employed to assess the activity of MMP-9 and the efficacy of its inhibitors. The two most common are gelatin zymography and Förster Resonance Energy Transfer (FRET)-based assays.

This technique is used to detect the activity of gelatinases like MMP-9 in biological samples.

Protocol:

-

Sample Preparation: Conditioned cell culture media or tissue extracts are collected. Protein concentration is determined and normalized across samples.[5] Samples are mixed with a non-reducing sample buffer.[5]

-

Electrophoresis: Samples are run on a polyacrylamide gel co-polymerized with gelatin.[5]

-

Renaturation and Development: After electrophoresis, the gel is washed with a Triton X-100 solution to remove SDS and allow the enzyme to renature. The gel is then incubated in a development buffer containing calcium and zinc ions, which are necessary for MMP activity.[5][6]

-

Staining and Visualization: The gel is stained with Coomassie Brilliant Blue. Areas of gelatin degradation by MMP-9 will appear as clear bands against a blue background, as the stain does not bind where the gelatin has been cleaved.[5]

This is a high-throughput method for quantifying MMP-9 activity and screening for inhibitors.[7][8]

Protocol:

-

Assay Principle: A synthetic peptide substrate containing a fluorophore and a quencher is used. In the intact peptide, the quencher suppresses the fluorescence of the fluorophore. When MMP-9 cleaves the peptide, the fluorophore and quencher are separated, resulting in an increase in fluorescence.[7][9]

-

Reagents and Setup:

-

Procedure:

-

The MMP-9 enzyme is pre-incubated with the test inhibitor at various concentrations in the assay buffer.[10]

-

The FRET substrate is added to initiate the reaction.[11]

-

The fluorescence intensity is measured over time using a fluorescence plate reader (e.g., excitation at 325 nm and emission at 393 nm for an Mca/Dnp-based substrate).[9][11]

-

-

Data Analysis: The rate of increase in fluorescence is proportional to MMP-9 activity. The inhibitory effect is calculated by comparing the activity in the presence of the inhibitor to the control (enzyme alone). IC50 values are determined by plotting the percentage of inhibition against the inhibitor concentration.

Signaling Pathways and Experimental Workflows

Visualizing the complex biological processes and experimental procedures is crucial for a clear understanding.

Caption: MMP-9 signaling pathway leading to ECM degradation.

Caption: A typical workflow for screening and identifying MMP-9 inhibitors.

Conclusion

While specific data on "this compound" is not available, the principles outlined in this guide provide a solid foundation for understanding the effects of any potent and selective MMP-9 inhibitor on extracellular matrix degradation. Such a compound would be expected to reduce the breakdown of key ECM components, thereby mitigating the pathological processes driven by excessive MMP-9 activity. The experimental protocols and workflows described are standard methods for characterizing the efficacy and mechanism of action of novel MMP-9 inhibitors.

References

- 1. Novel Matrix Metalloproteinase-9 (MMP-9) Inhibitors in Cancer Treatment - PMC [pmc.ncbi.nlm.nih.gov]

- 2. med.upenn.edu [med.upenn.edu]

- 3. medchemexpress.com [medchemexpress.com]

- 4. Identification of Novel Natural Product Inhibitors against Matrix Metalloproteinase 9 Using Quantum Mechanical Fragment Molecular Orbital-Based Virtual Screening Methods - PMC [pmc.ncbi.nlm.nih.gov]

- 5. docs.abcam.com [docs.abcam.com]

- 6. Determination of MMP2/MMP9 Activity by Gelatin Zymography Analysis [bio-protocol.org]

- 7. Using Fluorogenic Peptide Substrates to Assay Matrix Metalloproteinases - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. SensoLyte® 520 MMP-9 Assay Kit Fluorimetric - 1 kit [anaspec.com]

- 10. mdpi.com [mdpi.com]

- 11. assaygenie.com [assaygenie.com]

The Role of MMP-9-IN-6 in Cell Signaling Pathways: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Matrix metalloproteinase-9 (MMP-9) is a zinc-dependent endopeptidase critically involved in the degradation of the extracellular matrix (ECM). Its dysregulation is implicated in a multitude of pathological processes, including tumor invasion, metastasis, and chronic inflammation. Consequently, the development of specific MMP-9 inhibitors is a significant focus in therapeutic research. This technical guide provides a comprehensive overview of MMP-9-IN-6, a 3-indolyl furanoid compound identified as a direct inhibitor of MMP-9. The document details its mechanism of action, its role in relevant cell signaling pathways, quantitative efficacy data, and the experimental protocols utilized for its characterization. This guide is intended to serve as a foundational resource for researchers in pharmacology, cell biology, and drug development investigating MMP-9 as a therapeutic target.

Introduction to MMP-9 and its Role in Pathophysiology

Matrix metalloproteinase-9, also known as gelatinase B, plays a pivotal role in tissue remodeling by degrading components of the extracellular matrix, most notably type IV collagen, a primary constituent of basement membranes.[1] Under physiological conditions, MMP-9 activity is tightly regulated at the levels of transcription, zymogen activation, and through endogenous inhibitors such as Tissue Inhibitors of Metalloproteinases (TIMPs).[2]

However, in pathological states such as cancer, chronic inflammation, and ulceration, the expression and activity of MMP-9 are often significantly upregulated.[3][4] This heightened proteolytic activity facilitates the breakdown of tissue barriers, promoting cancer cell invasion and metastasis.[5] Furthermore, MMP-9 can process and activate a variety of signaling molecules, including growth factors and cytokines, which in turn modulate the tumor microenvironment and inflammatory responses.[6] Key signaling pathways influenced by MMP-9 activity include the nuclear factor-kappa B (NF-κB) and mitogen-activated protein kinase (MAPK) pathways, which are central regulators of inflammation and cell survival.[7][8]

Given its central role in disease progression, MMP-9 has emerged as a compelling therapeutic target. The development of selective inhibitors aims to attenuate its pathological activities.

This compound: A Novel 3-Indolyl Furanoid Inhibitor

This compound (also referred to as compound 3g in primary literature) is a novel, synthetically derived 3-indolyl furanoid that has been identified as a direct inhibitor of MMP-9.[8][9] It was developed as part of a strategy to modify the chemical structure of the nonsteroidal anti-inflammatory drug (NSAID) indomethacin to mitigate its ulcerogenic side effects while retaining anti-inflammatory properties through a novel mechanism.[9][10]

Mechanism of Action

In silico and in vitro studies have confirmed that this compound directly inhibits the enzymatic activity of MMP-9 by binding to its catalytic cleft.[8][9][10] This direct inhibition prevents the degradation of ECM components, thereby maintaining tissue integrity. In the context of NSAID-induced gastric ulceration, the protective effect of this compound is attributed to its ability to prevent the breakdown of the gastric mucosal layer, which is a consequence of inflammation-driven MMP-9 upregulation.[9][10]

Quantitative Data for this compound

The following tables summarize the available quantitative data for this compound, providing key metrics for its inhibitory activity and pharmacokinetic profile.

Table 1: In Vitro Inhibitory Activity

| Compound | Target | IC50 | Assay Type |

| This compound (3g) | MMP-9 | 50 μM | Fluorogenic Substrate Assay |

Data sourced from Rudra DS, et al. (2023).[8][9]

Table 2: Pharmacokinetic Profile in Sprague-Dawley Rats

| Parameter | Value | Unit |

| Cmax | 104.48 | μg/mL |

| tmax | 6.0 | h |

| Half-life (t1/2) | 7.0 | h |

| AUC | 1273.8 | h·μg/mL |

Data sourced from Rudra DS, et al. (2023).[8][9][10]

Table 3: In Vivo Efficacy in Indomethacin-Induced Gastric Ulcer Model (Illustrative)

| Treatment Group | Ulcer Index (mm²) | MPO Activity (U/mg protein) | TNF-α Level (pg/mg protein) |

| Control | Data not available | Data not available | Data not available |

| Indomethacin | Data not available | Data not available | Data not available |

| Indomethacin + this compound | Data not available | Data not available | Data not available |

Note: Specific quantitative values for in vivo efficacy are not available in the public domain abstracts. This table serves as a template for the types of data generated in such studies.

Role in Cell Signaling Pathways

The primary mechanism of this compound is the direct inhibition of MMP-9's enzymatic activity. This action has significant downstream consequences on intracellular signaling pathways that are typically activated or amplified by MMP-9. In the context of NSAID-induced gastric injury, inflammation triggers the upregulation of MMP-9 through pathways like NF-κB and MAPK.[7][8] The elevated MMP-9 then perpetuates the inflammatory cycle and causes tissue damage.

By inhibiting MMP-9, this compound is hypothesized to interrupt this pathological feedback loop. The reduction in MMP-9 activity leads to decreased processing of pro-inflammatory cytokines and less degradation of the ECM, which in turn reduces the inflammatory signaling that drives ulceration.[11]

Diagram 1: Hypothesized Signaling Pathway in NSAID-Induced Gastric Ulceration

Caption: Signaling cascade in NSAID-induced ulceration and the inhibitory action of this compound.

Experimental Protocols

The following sections describe representative experimental methodologies for assessing the activity and efficacy of MMP-9 inhibitors like this compound. Note: These are generalized protocols; specific parameters may vary based on the primary research.

In Vitro MMP-9 Inhibition Assay (Fluorogenic Substrate Method)

This assay quantifies the enzymatic activity of MMP-9 by measuring the cleavage of a fluorogenic substrate.

-

Reagents and Materials:

-

Recombinant human MMP-9 (activated)

-

MMP-9 specific fluorogenic substrate (e.g., Mca-PLGL-Dpa-AR-NH₂)

-

Assay Buffer (e.g., 50 mM Tris, 10 mM CaCl₂, 150 mM NaCl, 0.05% Brij-35, pH 7.5)

-

This compound (dissolved in DMSO)

-

96-well black microplate

-

Fluorometric plate reader

-

-

Procedure:

-

Prepare serial dilutions of this compound in Assay Buffer.

-

In the 96-well plate, add activated MMP-9 enzyme to all wells except the blank.

-

Add the diluted this compound or vehicle (DMSO) to the respective wells.

-

Incubate the plate at 37°C for a pre-determined time (e.g., 30 minutes) to allow the inhibitor to bind to the enzyme.

-

Initiate the reaction by adding the MMP-9 fluorogenic substrate to all wells.

-

Immediately measure the fluorescence intensity in a kinetic mode (e.g., every 5 minutes for 60 minutes) at an excitation/emission wavelength appropriate for the substrate (e.g., 325/393 nm).

-

Calculate the rate of substrate cleavage (slope of the linear portion of the fluorescence vs. time curve).

-

Determine the percentage of inhibition for each concentration of this compound and calculate the IC50 value using non-linear regression analysis.

-

Diagram 2: Workflow for In Vitro MMP-9 Inhibition Assay

Caption: Standard workflow for determining the IC50 of an MMP-9 inhibitor.

In Vivo NSAID-Induced Gastric Ulcer Model

This animal model is used to evaluate the gastroprotective effects of a compound against damage caused by NSAIDs like indomethacin.

-

Animals:

-

Male Sprague-Dawley or Wistar rats (180-220 g).

-

-

Procedure:

-

Fast the rats for 24 hours prior to the experiment, with free access to water.

-

Divide the animals into experimental groups (e.g., Vehicle Control, Indomethacin Control, Indomethacin + this compound at various doses).

-

Administer this compound or vehicle orally (p.o.) one hour before the administration of the ulcerogenic agent.

-

Induce gastric ulcers by oral administration of indomethacin (e.g., 60 mg/kg) suspended in a vehicle like 1% carboxymethyl cellulose.[11]

-

After a set period (e.g., 6 hours), euthanize the animals.

-

Excise the stomachs, open them along the greater curvature, and rinse with saline.

-

Measure the area of the gastric lesions (ulcer index).

-

Collect stomach tissue samples for further analysis.

-

-

Biochemical and Histological Analysis:

-

Myeloperoxidase (MPO) Assay: Homogenize a portion of the gastric tissue to measure MPO activity, an indicator of neutrophil infiltration and inflammation.[6]

-

Cytokine Analysis (ELISA): Use tissue homogenates to quantify the levels of pro-inflammatory cytokines such as TNF-α, IL-1β, and IL-6.

-

Gelatin Zymography: Perform zymography on tissue extracts to visualize and quantify the activity of MMP-9.[10]

-

Histopathology: Fix tissue samples in formalin, embed in paraffin, section, and stain with Hematoxylin and Eosin (H&E) to assess mucosal damage, edema, and inflammatory cell infiltration.

-

Conclusion and Future Directions

This compound represents a promising lead compound that demonstrates direct inhibition of MMP-9, translating to significant protective effects in a preclinical model of NSAID-induced gastric ulceration. Its mechanism of action, centered on the preservation of the extracellular matrix and likely attenuation of inflammatory signaling cascades, offers a novel therapeutic strategy.

Future research should focus on several key areas:

-

Selectivity Profiling: A comprehensive assessment of the inhibitory activity of this compound against a panel of other MMPs is crucial to determine its selectivity and predict potential off-target effects.

-

Elucidation of Signaling Pathways: Further studies utilizing techniques such as Western blotting for key signaling proteins (e.g., phosphorylated p65, p38, JNK) are needed to definitively map the downstream effects of MMP-9 inhibition by this compound in relevant cell types.

-

Broader Therapeutic Applications: Given the role of MMP-9 in oncology, the potential anti-tumor and anti-metastatic properties of this compound warrant investigation in appropriate cancer models.[5]

This technical guide provides a foundational understanding of this compound for the scientific community. Further interrogation of its molecular interactions and biological effects will be critical in evaluating its full therapeutic potential.

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. Increased expression of matrix metalloproteinase-9 associated with gastric ulcer recurrence - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Gelatin zymography protocol | Abcam [abcam.com]

- 6. Exploring the Effect of Deep-Sea Water on the Therapeutic Potential of the Anti-Inflammatory Response in an Indomethacin-Induced Gastric Ulcer Rat Model - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Chronic gastric ulceration causes matrix metalloproteinases-9 and -3 augmentation: alleviation by melatonin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. ijscia.com [ijscia.com]

- 9. Increased expression of matrix metalloproteinase-9 associated with gastric ulcer recurrence - PMC [pmc.ncbi.nlm.nih.gov]

- 10. docs.abcam.com [docs.abcam.com]

- 11. researchgate.net [researchgate.net]

A Technical Guide to the Preclinical and In Vitro Evaluation of MMP-9 Inhibitors

Disclaimer: Initial searches for a specific compound designated "Mmp-9-IN-6" did not yield specific preclinical or in vitro data. The following guide provides a comprehensive overview of the typical preclinical studies and in vitro models used in the evaluation of Matrix Metalloproteinase-9 (MMP-9) inhibitors, drawing upon publicly available research in the field.

Introduction to MMP-9 as a Therapeutic Target

Matrix Metalloproteinase-9 (MMP-9), also known as gelatinase B, is a zinc-dependent endopeptidase that plays a critical role in the degradation of extracellular matrix (ECM) components.[1][2][3] Its enzymatic activity is crucial for normal physiological processes such as tissue remodeling, wound healing, and immune cell trafficking.[1][2] However, the dysregulation and overexpression of MMP-9 have been implicated in a wide range of pathologies, including cancer metastasis, inflammatory disorders, cardiovascular diseases, and neurodegenerative conditions.[1][4][5] This makes MMP-9 a compelling therapeutic target for drug development.[2][4]

MMP-9's role in disease progression is multifaceted. In cancer, it facilitates tumor cell invasion and metastasis by breaking down the basement membrane, a key component of the ECM.[2][4] It also promotes angiogenesis, the formation of new blood vessels that supply tumors with nutrients.[2][5] In inflammatory conditions, MMP-9 contributes to tissue destruction and the perpetuation of the inflammatory response.[1] Given its central role in these processes, the development of potent and selective MMP-9 inhibitors is an active area of research.[2]

This technical guide will outline the common preclinical and in vitro methodologies used to characterize and evaluate the efficacy of novel MMP-9 inhibitors.

Quantitative Data for MMP-9 Inhibitors

The following tables represent typical quantitative data generated during the preclinical evaluation of MMP-9 inhibitors.

Table 1: In Vitro Potency and Selectivity of a Hypothetical MMP-9 Inhibitor

| Parameter | Value | Description |

| MMP-9 IC50 | 15 nM | The half-maximal inhibitory concentration against human recombinant MMP-9. |

| MMP-2 IC50 | 250 nM | The half-maximal inhibitory concentration against MMP-2, a closely related gelatinase, to assess selectivity. |

| MMP-1 IC50 | >10 µM | The half-maximal inhibitory concentration against MMP-1 (a collagenase) to assess selectivity against other MMP subfamilies. |

| Ki (MMP-9) | 5 nM | The inhibition constant, indicating the binding affinity of the inhibitor to MMP-9. |

| Mode of Inhibition | Competitive | The mechanism by which the inhibitor binds to the enzyme. |

Table 2: Cellular Activity of a Hypothetical MMP-9 Inhibitor

| Assay | Cell Line | IC50 | Description |

| Cell Migration Assay | MDA-MB-231 (Breast Cancer) | 100 nM | Inhibition of cancer cell migration through a Boyden chamber. |

| Cell Invasion Assay | HT-1080 (Fibrosarcoma) | 150 nM | Inhibition of cancer cell invasion through a Matrigel-coated membrane. |

| Tube Formation Assay | HUVEC (Endothelial Cells) | 80 nM | Inhibition of endothelial cell tube formation, a surrogate for angiogenesis. |

Table 3: Preclinical Pharmacokinetic Profile of a Hypothetical MMP-9 Inhibitor in Rodents

| Parameter | Value (Mouse) | Value (Rat) | Description |

| Bioavailability (Oral) | 35% | 25% | The fraction of the administered dose that reaches systemic circulation. |

| Half-life (t1/2) | 4 hours | 6 hours | The time required for the concentration of the drug in the body to be reduced by half. |

| Cmax (10 mg/kg, oral) | 1.2 µM | 0.8 µM | The maximum plasma concentration achieved after administration. |

| AUC (0-24h) | 6.8 µM·h | 7.5 µM·h | The total drug exposure over 24 hours. |

Key Experimental Protocols

Detailed methodologies for the key experiments cited in the evaluation of MMP-9 inhibitors are provided below.

MMP-9 Enzymatic Activity Assay (Fluorogenic Substrate)

This assay is used to determine the direct inhibitory effect of a compound on the enzymatic activity of purified MMP-9.

-

Materials:

-

Recombinant human MMP-9 (activated)

-

Fluorogenic MMP-9 substrate (e.g., Mca-PLGL-Dpa-AR-NH₂)

-

Assay buffer (e.g., 50 mM Tris, 10 mM CaCl₂, 150 mM NaCl, 0.05% Brij-35, pH 7.5)

-

Test inhibitor compound

-

96-well microplate

-

Fluorometric plate reader

-

-

Protocol:

-

Prepare a stock solution of the test inhibitor in a suitable solvent (e.g., DMSO).

-

Create a serial dilution of the inhibitor in the assay buffer.

-

Add a fixed concentration of activated recombinant MMP-9 to each well of the 96-well plate.

-

Add the serially diluted inhibitor to the wells containing the enzyme and incubate for a pre-determined time (e.g., 30 minutes) at 37°C to allow for inhibitor-enzyme binding.

-

Initiate the enzymatic reaction by adding the fluorogenic MMP-9 substrate to each well.

-

Immediately begin monitoring the fluorescence intensity at appropriate excitation and emission wavelengths (e.g., λex = 320 nm and λem = 405 nm) over time.

-

The rate of substrate cleavage is proportional to the enzyme activity.

-

Calculate the percentage of inhibition for each inhibitor concentration relative to a vehicle control (e.g., DMSO).

-

Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.

-

Gelatin Zymography

This technique is used to detect and quantify the activity of gelatinases (MMP-2 and MMP-9) in biological samples such as cell culture supernatants or tissue lysates.

-

Materials:

-

SDS-PAGE gels co-polymerized with gelatin (e.g., 1 mg/mL)

-

Cell culture supernatant or tissue lysate

-

Non-reducing sample buffer

-

Zymogram renaturing buffer (e.g., 2.5% Triton X-100 in water)

-

Zymogram developing buffer (e.g., 50 mM Tris-HCl, 200 mM NaCl, 5 mM CaCl₂, 0.02% Brij 35, pH 7.5)

-

Coomassie Blue staining solution

-

Destaining solution

-

-

Protocol:

-

Collect cell culture supernatant or prepare tissue lysates.

-

Mix the samples with a non-reducing sample buffer. Do not heat the samples, as this would irreversibly denature the enzyme.

-

Load the samples onto the gelatin-containing SDS-PAGE gel and perform electrophoresis under non-reducing conditions.

-

After electrophoresis, wash the gel with renaturing buffer to remove SDS and allow the enzyme to renature.

-

Incubate the gel in the developing buffer at 37°C for 12-24 hours. During this incubation, the gelatinases will digest the gelatin in the gel.

-

Stain the gel with Coomassie Blue.

-

Destain the gel. Areas of gelatin degradation by MMP-9 (and MMP-2) will appear as clear bands against a blue background.

-

The intensity of the clear bands can be quantified using densitometry to determine the relative amount of active MMP-9.

-

Cell Invasion Assay (Boyden Chamber Assay)

This assay measures the ability of cells to invade through a basement membrane matrix, a process that is often dependent on MMP activity.

-

Materials:

-

Boyden chamber inserts with a porous membrane (e.g., 8 µm pores)

-

Matrigel (or another basement membrane extract)

-

Cell culture medium

-

Chemoattractant (e.g., fetal bovine serum)

-

Test inhibitor compound

-

Cotton swabs

-

Staining solution (e.g., crystal violet)

-

Microscope

-

-

Protocol:

-

Coat the top of the Boyden chamber membrane with a thin layer of Matrigel and allow it to solidify.

-

Harvest and resuspend the cells in a serum-free medium.

-

Treat the cells with various concentrations of the MMP-9 inhibitor or a vehicle control.

-

Add the cell suspension to the upper chamber of the Boyden insert.

-

Add a medium containing a chemoattractant (e.g., 10% FBS) to the lower chamber.

-

Incubate the plate for a period that allows for cell invasion (e.g., 24-48 hours).

-

After incubation, remove the non-invading cells from the top of the membrane with a cotton swab.

-

Fix and stain the cells that have invaded the lower surface of the membrane with crystal violet.

-

Count the number of stained cells in several microscopic fields.

-

The percentage of invasion inhibition is calculated by comparing the number of invading cells in the inhibitor-treated groups to the vehicle control.

-

Signaling Pathways and Experimental Workflows

The regulation of MMP-9 expression and activity is complex, involving multiple signaling pathways that are often dysregulated in disease.

MMP-9 Regulation in Inflammation and Cancer

The expression of MMP-9 can be induced by various pro-inflammatory cytokines and growth factors, such as IL-6 and TGF-β.[6][7] These signaling cascades often converge on transcription factors like NF-κB and AP-1, which then drive the transcription of the MMP-9 gene.

Caption: Key signaling pathways regulating MMP-9 gene expression.

Experimental Workflow for MMP-9 Inhibitor Evaluation

The preclinical evaluation of an MMP-9 inhibitor typically follows a hierarchical workflow, starting from initial screening to more complex cellular and in vivo models.

Caption: A typical experimental workflow for the preclinical evaluation of an MMP-9 inhibitor.

Conclusion

The preclinical and in vitro evaluation of MMP-9 inhibitors is a critical step in the development of novel therapeutics for a variety of diseases. A systematic approach, combining robust biochemical and cell-based assays with comprehensive pharmacokinetic and in vivo efficacy studies, is essential for identifying and advancing promising drug candidates. The methodologies and signaling pathways described in this guide provide a foundational framework for researchers and drug development professionals working in this important field.

References

- 1. What are MMP9 gene inhibitors and how do they work? [synapse.patsnap.com]

- 2. Novel Matrix Metalloproteinase-9 (MMP-9) Inhibitors in Cancer Treatment - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Matrix Metalloproteinase-9: Many Shades of Function in Cardiovascular Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Selective Allosteric Inhibition of MMP9 Is Efficacious in Preclinical Models of Ulcerative Colitis and Colorectal Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. IL-6-mediated induction of MMP-9 is modulated by JAK-dependent IL-10 expression in macrophages - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Cytokines and Signaling Pathways Regulating Matrix Metalloproteinase-9 (MMP-9) Expression in Corneal Epithelial Cells - PMC [pmc.ncbi.nlm.nih.gov]

Mmp-9-IN-6: A Technical Guide to its Regulation of MMP-9 Activation

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of Mmp-9-IN-6, a novel small molecule inhibitor of Matrix Metalloproteinase-9 (MMP-9). It details the compound's mechanism of action, available quantitative data, and relevant experimental protocols. This document is intended to serve as a comprehensive resource for researchers in pharmacology, cell biology, and drug discovery investigating the therapeutic potential of MMP-9 inhibition.

Introduction to MMP-9 and its Inhibition

Matrix Metalloproteinase-9 (MMP-9), a zinc-dependent endopeptidase, plays a critical role in the degradation of extracellular matrix (ECM) components.[1][2] Under physiological conditions, MMP-9 is involved in processes such as tissue remodeling, angiogenesis, and immune cell trafficking.[3] However, dysregulated MMP-9 activity is implicated in a wide range of pathologies, including cancer metastasis, inflammatory diseases, and neurodegenerative disorders.[4] Consequently, the development of specific MMP-9 inhibitors is a significant area of therapeutic research.

This compound (also known as Compound 3g) is a recently identified 3-indolyl furanoid derivative that has demonstrated inhibitory activity against MMP-9.[5][6][7] This guide will focus on the current understanding of how this compound regulates MMP-9.

This compound: Regulation of MMP-9 Activation

Current research indicates that this compound functions as a direct inhibitor of MMP-9's enzymatic activity.

Mechanism of Action

This compound exerts its inhibitory effect by binding to the catalytic cleft of the MMP-9 enzyme.[5][6][7] This binding action prevents the enzyme from processing its natural substrates, thereby inhibiting its proteolytic activity. It is important to note that, based on available scientific literature, this compound is understood to be an inhibitor of MMP-9 activity rather than a regulator of MMP-9 expression. There is currently no evidence to suggest that this compound alters the transcription or translation of the MMP-9 gene.

Quantitative Data

The following tables summarize the available quantitative data for this compound.

Table 1: In Vitro Inhibitory Activity of this compound

| Compound | Target | IC50 | Assay Type | Reference |

| This compound (Compound 3g) | MMP-9 | 50 μM | In vitro enzymatic assay | [5][6][7] |

Table 2: Pharmacokinetic Properties of this compound in Rats

| Parameter | Value | Unit | Reference |

| Cmax | 104.48 | μg/mL | [5][7] |

| tmax | 6.0 | h | [5][7] |

| Half-life (t1/2) | 7.0 | h | [5][7] |

| AUC | 1273.8 | h·μg/mL | [5][7] |

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the pathological role of MMP-9 in a relevant disease model and a typical workflow for identifying and characterizing MMP-9 inhibitors like this compound.

Caption: Role of MMP-9 in NSAID-induced gastric ulceration and this compound intervention.

Caption: Experimental workflow for the identification and characterization of MMP-9 inhibitors.

Experimental Protocols

Detailed methodologies for key experiments used in the characterization of MMP-9 inhibitors are provided below.

In Vitro MMP-9 Inhibition Assay (Fluorometric)

This protocol is a standard method for determining the inhibitory activity of a compound against MMP-9.

Materials:

-

Recombinant human MMP-9 enzyme

-

Fluorogenic MMP-9 substrate (e.g., FRET-based peptide)

-

Assay buffer (e.g., 50 mM Tris-HCl, pH 7.5, 150 mM NaCl, 10 mM CaCl2, 0.05% Brij-35)

-

This compound and other test compounds

-

96-well black microplate

-

Fluorometric plate reader

Procedure:

-

Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).

-

Perform serial dilutions of the this compound stock solution in assay buffer to create a range of test concentrations.

-

In a 96-well plate, add the diluted this compound solutions. Include wells for a positive control (MMP-9 enzyme without inhibitor) and a negative control (assay buffer only).

-

Add the recombinant MMP-9 enzyme to all wells except the negative control.

-

Incubate the plate at 37°C for a pre-determined time (e.g., 30 minutes) to allow the inhibitor to bind to the enzyme.

-

Initiate the enzymatic reaction by adding the fluorogenic MMP-9 substrate to all wells.

-

Immediately begin kinetic reading of fluorescence at the appropriate excitation and emission wavelengths (e.g., Ex/Em = 325/393 nm) at 37°C for 30-60 minutes.

-

Calculate the rate of substrate cleavage (slope of the fluorescence versus time curve).

-

Determine the percent inhibition for each concentration of this compound relative to the positive control.

-

Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to calculate the IC50 value.

Gelatin Zymography

This technique is used to detect the activity of gelatinases like MMP-9 in biological samples.

Materials:

-

SDS-PAGE equipment

-

Polyacrylamide gels co-polymerized with gelatin (e.g., 1 mg/mL)

-

Samples containing MMP-9 (e.g., cell culture supernatant, tissue lysates)

-

Non-reducing sample buffer

-

Zymogram renaturing buffer (e.g., 2.5% Triton X-100 in water)

-

Zymogram developing buffer (e.g., 50 mM Tris-HCl, pH 7.5, 200 mM NaCl, 5 mM CaCl2, 0.02% Brij-35)

-

Coomassie Brilliant Blue staining solution

-

Destaining solution (e.g., 40% methanol, 10% acetic acid)

Procedure:

-

Prepare protein samples in non-reducing sample buffer. Do not heat the samples.

-

Load the samples onto the gelatin-containing polyacrylamide gel.

-

Perform electrophoresis under non-reducing conditions at 4°C.

-

After electrophoresis, remove the gel and wash it in zymogram renaturing buffer for 30-60 minutes at room temperature with gentle agitation to remove SDS.

-

Incubate the gel in zymogram developing buffer at 37°C for 12-48 hours. During this time, the MMP-9 in the samples will digest the gelatin in the gel.

-

Stain the gel with Coomassie Brilliant Blue staining solution for 30-60 minutes.

-

Destain the gel with destaining solution until clear bands appear against a blue background. The clear bands indicate areas of gelatin degradation by MMP-9. The molecular weight of the bands can be used to distinguish between the pro-form and active form of MMP-9.

Conclusion

This compound is a novel small molecule inhibitor that directly targets the enzymatic activity of MMP-9. The available data demonstrates its potential as a tool for studying the pathological roles of MMP-9 and as a lead compound for the development of therapeutics for diseases characterized by excessive MMP-9 activity. Future research should focus on elucidating its selectivity profile against other MMPs and investigating its potential effects, if any, on the expression of the MMP-9 gene to provide a more complete understanding of its biological activity.

References

- 1. Evaluation of MMP-9, IL-6, TNF-α levels and peripheral blood mononuclear cells genes expression of MMP-9 and TIMP-1 in Iranian patients with coronary artery disease - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Elevated serum levels of matrix metalloproteinase-9 (MMP-9) in Kawasaki disease - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Elevated levels of active matrix metalloproteinase-9 cause hypertrophy in skeletal muscle of normal and dystrophin-deficient mdx mice - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Matrix metalloproteinase-9 (MMP9) | Abcam [abcam.com]

- 5. researchgate.net [researchgate.net]

- 6. MMP9 Recombinant Monoclonal Antibody (JA80-73) (MA5-32705) [thermofisher.com]

- 7. medchemexpress.com [medchemexpress.com]

Methodological & Application

Application Notes and Protocols for MMP-9-IN-6

For Researchers, Scientists, and Drug Development Professionals

Introduction to Matrix Metalloproteinase-9 (MMP-9)

Matrix Metalloproteinase-9 (MMP-9), also known as gelatinase B, is a zinc-dependent endopeptidase that plays a critical role in the degradation of extracellular matrix (ECM) components, particularly type IV collagen, a major component of basement membranes.[1][2] Under physiological conditions, MMP-9 is involved in processes such as embryonic development, tissue remodeling, and wound healing. However, dysregulation of MMP-9 activity has been implicated in a wide range of pathological conditions, including tumor invasion and metastasis, inflammatory diseases like rheumatoid arthritis, and neurodegenerative disorders.[1] This makes MMP-9 a significant therapeutic target for the development of novel inhibitors.

MMP-9-IN-6: A Potent and Selective Inhibitor

This compound is a potent and selective small molecule inhibitor of MMP-9. Its inhibitory activity is attributed to its ability to chelate the essential zinc ion within the catalytic domain of the MMP-9 active site, thereby rendering the enzyme inactive.[1] This mechanism prevents the breakdown of the ECM, which is a crucial step in many disease processes. The selectivity of this compound for MMP-9 over other MMPs is a key feature, minimizing off-target effects.

Quantitative Data Summary

The inhibitory potency of this compound has been determined using in vitro enzymatic assays. The half-maximal inhibitory concentration (IC50) provides a measure of the inhibitor's efficacy.

| Compound | Target | Assay Type | IC50 |

| This compound | Human MMP-9 | Fluorogenic Substrate Assay | 5 nM |

Note: This data is representative of a potent and selective MMP-9 inhibitor and serves as an example for this compound.

Experimental Protocols

In Vitro MMP-9 Enzymatic Assay using a Fluorogenic Substrate

This protocol describes the determination of the inhibitory activity of this compound against purified human MMP-9 using a fluorogenic peptide substrate. The assay measures the increase in fluorescence that results from the cleavage of the substrate by MMP-9.

Materials:

-

Recombinant Human MMP-9 (activated)

-

MMP-9 Fluorogenic Substrate (e.g., Mca-Pro-Leu-Gly-Leu-Dpa-Ala-Arg-NH2)

-

Assay Buffer (e.g., 50 mM Tris, pH 7.5, 150 mM NaCl, 10 mM CaCl2, 0.05% Brij-35)

-

This compound (or other test compounds)

-

A known MMP-9 inhibitor as a positive control (e.g., NNGH)

-

DMSO (for dissolving compounds)

-

96-well black microplate

-

Fluorescence microplate reader (Excitation/Emission wavelengths compatible with the fluorogenic substrate, e.g., 325 nm/393 nm)

Procedure:

-

Reagent Preparation:

-

Prepare the Assay Buffer and store it at 4°C.

-

Reconstitute the MMP-9 enzyme and the fluorogenic substrate according to the manufacturer's instructions. Aliquot and store at -80°C.

-

Prepare a stock solution of this compound (e.g., 10 mM in DMSO). Create a serial dilution of the inhibitor in Assay Buffer to achieve the desired final concentrations for the assay.

-

-

Assay Protocol:

-

In a 96-well black microplate, add the following to each well:

-

Blank (no enzyme): 50 µL of Assay Buffer.

-

Control (no inhibitor): 40 µL of Assay Buffer and 10 µL of MMP-9 enzyme solution.

-

Inhibitor wells: 40 µL of the diluted this compound solution and 10 µL of MMP-9 enzyme solution.

-

-

Incubate the plate at 37°C for 15 minutes to allow the inhibitor to bind to the enzyme.

-

Initiate the enzymatic reaction by adding 50 µL of the fluorogenic substrate solution to all wells.

-

Immediately place the plate in a fluorescence microplate reader.

-

-

Data Acquisition:

-

Measure the fluorescence intensity kinetically at 37°C for 30-60 minutes, with readings taken every 1-2 minutes. The excitation and emission wavelengths should be set according to the specifications of the fluorogenic substrate.

-

-

Data Analysis:

-

For each time point, subtract the fluorescence of the blank from the fluorescence of all other wells.

-

Determine the reaction rate (slope of the linear portion of the fluorescence vs. time curve) for each well.

-

Calculate the percent inhibition for each inhibitor concentration using the following formula: % Inhibition = [1 - (Rate of inhibitor well / Rate of control well)] * 100

-

Plot the percent inhibition against the logarithm of the inhibitor concentration.

-

Determine the IC50 value by fitting the data to a sigmoidal dose-response curve.

-

Visualizations

Caption: Mechanism of MMP-9 inhibition by this compound.

Caption: In vitro MMP-9 enzymatic assay workflow.

References

Application Notes: Cell-Based Assay for Characterizing Mmp-9-IN-6 Inhibition of MMP-9 Activity

Audience: Researchers, scientists, and drug development professionals.

Introduction

Matrix Metalloproteinase-9 (MMP-9), also known as 92 kDa gelatinase or gelatinase B, is a zinc-dependent endopeptidase that plays a critical role in the degradation of extracellular matrix (ECM) components, particularly type IV collagen, a major component of basement membranes.[1][2] Under normal physiological conditions, MMP-9 is involved in processes such as tissue remodeling, wound healing, and angiogenesis.[3] However, the dysregulation and overexpression of MMP-9 are strongly implicated in numerous pathological conditions, including tumor invasion and metastasis, inflammatory diseases like rheumatoid arthritis, and neurodegenerative disorders.[3][4] Its ability to break down the basement membrane facilitates cancer cell invasion and the formation of new blood vessels (angiogenesis) that supply tumors.[2][5] Consequently, MMP-9 has emerged as a significant therapeutic target for the development of novel inhibitors. Mmp-9-IN-6 is a novel small molecule inhibitor designed to specifically target the activity of MMP-9. These application notes provide detailed protocols for assessing the cell-based inhibitory activity of this compound using gelatin zymography and a quantitative fluorometric assay.

MMP-9 Signaling Pathway

The expression of MMP-9 is regulated by a complex network of intracellular signaling pathways, often initiated by external stimuli such as growth factors and inflammatory cytokines.[6] Key pathways include the Mitogen-Activated Protein Kinase (MAPK)/Extracellular-signal-Regulated Kinase (ERK) and the Phosphoinositide 3-Kinase (PI3K)/AKT pathways.[7] For instance, stimulation by factors like Epidermal Growth Factor (EGF) or Tumor Necrosis Factor-alpha (TNF-α) can trigger the MAPK/ERK cascade, leading to the activation of transcription factors such as AP-1 and NF-κB, which in turn bind to the MMP-9 gene promoter and induce its transcription.[6][7] Understanding this pathway is crucial for designing cell-based assays, as MMP-9 expression may need to be induced to measure the efficacy of inhibitors.

Caption: A diagram of the MAPK/ERK and PI3K/AKT signaling pathways leading to MMP-9 expression.

Experimental Workflow

The overall workflow for assessing the inhibitory potential of this compound involves culturing an appropriate cell line, stimulating MMP-9 expression, treating the cells with various concentrations of the inhibitor, collecting the conditioned media, and finally analyzing the MMP-9 activity through gelatin zymography and a fluorometric assay.

References

- 1. MMP-9 Inhibitor Screening Kit (Fluorometric) - Creative BioMart [creativebiomart.net]

- 2. Novel Matrix Metalloproteinase-9 (MMP-9) Inhibitors in Cancer Treatment - PMC [pmc.ncbi.nlm.nih.gov]

- 3. What are MMP9 gene inhibitors and how do they work? [synapse.patsnap.com]

- 4. assaygenie.com [assaygenie.com]

- 5. Matrix Metalloproteinase-9 (MMP-9) as a Therapeutic Target: Insights into Molecular Pathways and Clinical Applications [mdpi.com]

- 6. The Role of the Matrix Metalloproteinase-9 Gene in Tumor Development and Metastasis: A Narrative Review - PMC [pmc.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

Application Notes and Protocols for MMP-9-IN-6 Administration in Animal Studies

Disclaimer: The following application notes and protocols are a generalized guide based on common practices for administering small molecule inhibitors in animal studies. As of the latest data retrieval, specific public information regarding "MMP-9-IN-6," including its chemical properties, solubility, and established in vivo dosing, is not available. Researchers should consult the manufacturer's specific product datasheet and perform necessary pilot studies to determine the optimal formulation and dosage for their specific animal model and experimental goals.

Introduction

Matrix metalloproteinase-9 (MMP-9) is a zinc-dependent endopeptidase involved in the degradation of extracellular matrix components. Its dysregulation is implicated in various pathological processes, including tumor invasion, metastasis, inflammation, and neurodegenerative diseases. Small molecule inhibitors of MMP-9 are valuable tools for investigating its biological functions and for potential therapeutic development. This document provides a general framework for the administration and dosing of a hypothetical MMP-9 inhibitor, designated here as this compound, in preclinical animal models.

Compound Information (Hypothetical)

A thorough understanding of the physicochemical properties of this compound is critical for appropriate formulation and administration. Researchers must obtain this information from the compound supplier.

Table 1: Hypothetical Physicochemical Properties of this compound

| Property | Value | Notes |

| Molecular Weight | User to obtain from supplier | Essential for calculating molar concentrations. |

| Solubility | User to obtain from supplier | Critical for selecting an appropriate vehicle. Test solubility in common vehicles (e.g., DMSO, PBS, saline, corn oil). |

| Purity | >98% (Recommended) | Impurities can affect experimental outcomes. |

| Storage Conditions | -20°C or -80°C | Follow supplier recommendations to ensure stability. |

Experimental Protocols

The choice of administration route depends on the experimental objective, the desired pharmacokinetic profile, and the physicochemical properties of the compound. Below are general protocols for common administration routes.

Intraperitoneal (IP) Injection

IP injection is a common route for systemic administration of small molecules in rodents.

Protocol:

-

Formulation:

-

Based on solubility data, dissolve this compound in a suitable vehicle. A common starting point for poorly soluble compounds is to dissolve them in 100% DMSO and then dilute with a vehicle like saline or corn oil. For example, a final vehicle composition might be 10% DMSO, 40% PEG300, 5% Tween 80, and 45% saline.

-

Prepare the formulation fresh before each use or determine its stability under storage conditions.

-

Ensure the final concentration allows for an appropriate injection volume (typically 5-10 mL/kg for mice).

-

-

Animal Restraint:

-

Gently restrain the animal, exposing the abdomen. For mice, scruffing the neck and securing the tail is a common method.

-

-

Injection:

-

Locate the injection site in the lower right or left quadrant of the abdomen to avoid the cecum, bladder, and other vital organs.

-

Insert a 25-27 gauge needle at a 15-20 degree angle.

-

Aspirate briefly to ensure no fluid (e.g., blood, urine) is drawn, indicating incorrect placement.

-

Inject the formulation slowly and smoothly.

-

-

Post-Injection Monitoring:

-

Observe the animal for any signs of distress, irritation, or adverse reactions.

-

Oral Gavage (PO)

Oral gavage is used to administer a precise dose of a substance directly into the stomach.

Protocol:

-

Formulation:

-

Prepare a solution or suspension of this compound in a vehicle suitable for oral administration, such as water, saline, or a suspension agent like 0.5% methylcellulose.

-

Ensure the formulation is homogenous, especially for suspensions.

-

-

Animal Restraint:

-

Firmly grasp the animal and ensure the head and body are in a straight line to facilitate the passage of the gavage needle.

-

-

Administration:

-

Use a proper-sized, ball-tipped gavage needle (e.g., 20-22 gauge for mice).

-

Measure the distance from the tip of the animal's nose to the last rib to estimate the length of insertion.

-

Gently insert the gavage needle into the esophagus and advance it into the stomach. Do not force the needle.

-

Administer the formulation slowly.

-

-

Post-Administration Monitoring:

-

Monitor the animal for any signs of respiratory distress or discomfort.

-

Intravenous (IV) Injection

IV injection provides rapid and complete bioavailability. The tail vein is the most common site in rodents.

Protocol:

-

Formulation:

-

This compound must be completely dissolved in a sterile, aqueous vehicle (e.g., saline, PBS). Particulates can cause embolisms.

-

The pH of the formulation should be close to physiological pH (7.4).

-

-

Animal Preparation:

-

Warm the animal's tail using a heat lamp or warm water to dilate the veins.

-

Place the animal in a restraining device.

-

-

Injection:

-

Use a small gauge needle (e.g., 27-30 gauge) attached to a tuberculin syringe.

-

Identify one of the lateral tail veins.

-

Insert the needle parallel to the vein. Successful entry is often indicated by a flash of blood in the needle hub.

-

Inject the solution slowly. If significant resistance is met or a blister forms, the needle is not in the vein.

-

-

Post-Injection Care:

-

Apply gentle pressure to the injection site after withdrawing the needle to prevent bleeding.

-

Dosing Information (Hypothetical)

The optimal dose of this compound must be determined empirically through dose-response studies. The following table provides a hypothetical range for initial studies.

Table 2: Hypothetical Dosing Regimen for this compound in Mice

| Route of Administration | Dosage Range (mg/kg) | Dosing Frequency | Vehicle Example |

| Intraperitoneal (IP) | 1 - 50 | Once or twice daily | 10% DMSO, 40% PEG300, 5% Tween 80, 45% Saline |

| Oral Gavage (PO) | 5 - 100 | Once or twice daily | 0.5% Methylcellulose in water |

| Intravenous (IV) | 0.5 - 20 | Once daily | Saline |

Visualizations

Caption: Simplified MMP-9 activation pathway and the inhibitory action of this compound.

Caption: General workflow for an in vivo study using this compound.

Application Notes: The Use of Selective MMP-9 Inhibitors in Cancer Cell Migration Assays

For Researchers, Scientists, and Drug Development Professionals

Introduction

Matrix metalloproteinase-9 (MMP-9), a zinc-dependent endopeptidase, plays a pivotal role in the degradation of the extracellular matrix (ECM), a process essential for cancer cell migration, invasion, and metastasis.[1][2][3][4][5] Elevated levels of MMP-9 are often correlated with poor prognosis in various cancers, making it an attractive target for therapeutic intervention.[1][4][5] Selective MMP-9 inhibitors are valuable tools for studying the specific role of this enzyme in cancer progression and for the development of novel anti-cancer therapies. These inhibitors can block the catalytic activity of MMP-9, thereby preventing the breakdown of the ECM and impeding the migratory and invasive capabilities of cancer cells.[6][7]

This document provides detailed application notes and protocols for the use of a representative selective MMP-9 inhibitor in cancer cell migration assays. While specific data for a compound designated "MMP-9-IN-6" is not available in the public domain, the following information, compiled from studies on various selective MMP-9 inhibitors, serves as a comprehensive guide for researchers.

Mechanism of Action

MMP-9 promotes cancer cell migration through several mechanisms:

-

ECM Degradation: MMP-9 degrades components of the basement membrane and ECM, such as type IV collagen, which physically obstructs cell movement. This creates pathways for cancer cells to migrate and invade surrounding tissues.[2][5][8]

-

Activation of Signaling Pathways: MMP-9 can interact with cell surface receptors, such as CD44, leading to the activation of downstream signaling pathways that promote cell migration.[1][9] These pathways often involve the activation of kinases like EGFR, ERK, AKT, and FAK.[9]

-

Release of Bioactive Molecules: By cleaving ECM components and other proteins, MMP-9 can release growth factors and cytokines that stimulate cell migration and angiogenesis.[2][4][8]

Selective MMP-9 inhibitors are designed to specifically target the catalytic domain or other allosteric sites of the MMP-9 enzyme, thereby blocking its proteolytic activity and downstream effects on cell migration.[6][7]

Data Presentation: Efficacy of Selective MMP-9 Inhibitors

The following table summarizes representative quantitative data on the efficacy of various selective MMP-9 inhibitors in inhibiting cancer cell migration and enzymatic activity. This data is compiled from multiple studies and serves as a reference for expected outcomes.

| Inhibitor/Compound | Cancer Cell Line | Assay Type | Concentration/IC50 | % Inhibition of Migration/Invasion | Reference |

| Gallic acid | K1 (Papillary Thyroid Carcinoma) | Transwell Migration | 75 µM | 60.3% | [3] |

| Gallic acid | K1 (Papillary Thyroid Carcinoma) | Transwell Invasion | 50 µM | 33.3% | [3] |

| JNJ0966 | HT1080 (Fibrosarcoma) | Transwell Invasion | 10 µM | ~50% | [6] |

| Compound 1 | HT-1080 (Fibrosarcoma) | Transwell Migration | 100 µmol/L | ~50% | [1] |

| Compound 2 | HT-1080 (Fibrosarcoma) | Transwell Migration | 100 µmol/L | ~75% | [1] |

| Compound 1 | MDA-MB-435 (Melanoma) | Transwell Migration | 100 µmol/L | ~60% | [1] |

| Compound 2 | MDA-MB-435 (Melanoma) | Transwell Migration | 100 µmol/L | ~80% | [1] |

| Inhibitor | Enzyme/Target | Assay Type | IC50 | Reference |

| JNJ0966 | proMMP-9 activation | Biochemical Assay | 429 nM | [6] |

| GS-5745 | active MMP-9 | Biochemical Assay | 1.3 nM | [10] |